molecular formula C19H25N3O2 B2510889 5-Ethyl-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2415573-29-2

5-Ethyl-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2510889
CAS No.: 2415573-29-2
M. Wt: 327.428
InChI Key: RCQBCNWIYBZQFV-UHFFFAOYSA-N
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Description

5-Ethyl-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a pyrimidine ring substituted with an ethyl group and a piperidine moiety linked to a methoxyphenyl group.

Preparation Methods

The synthesis of 5-Ethyl-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the piperidine and methoxyphenyl groups. One common synthetic route involves the reaction of 5-ethylpyrimidine-2-ol with 1-[(3-methoxyphenyl)methyl]piperidine under specific conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

5-Ethyl-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or methoxyphenyl groups can be replaced by other substituents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrimidine and piperidine derivatives.

Scientific Research Applications

5-Ethyl-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-Ethyl-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine can be compared with other similar compounds, such as:

    2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine: Lacks the ethyl group at the 5-position.

    5-Ethyl-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)thiazole: Contains a thiazole ring instead of a pyrimidine ring.

    5-Ethyl-2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)benzene: Features a benzene ring instead of a pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-ethyl-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-3-15-12-20-19(21-13-15)24-17-7-9-22(10-8-17)14-16-5-4-6-18(11-16)23-2/h4-6,11-13,17H,3,7-10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQBCNWIYBZQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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